Laudexium
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Overview
Description
Laudexium metilsulfate is a neuromuscular blocking drug or skeletal muscle relaxant in the category of non-depolarizing neuromuscular-blocking drugs. It was used adjunctively in surgical anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation . Although it is no longer used in clinical practice, it was introduced clinically in the early 1950s .
Preparation Methods
Laudexium metilsulfate is synthesized through a series of chemical reactions involving bis(quaternary ammonium salts) derived from laudanosine . The synthetic route involves the reaction of 1,10-decanediyl bis(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium with methyl sulfate . The reaction conditions typically involve the use of solvents and reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .
Chemical Reactions Analysis
Laudexium metilsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although specific reagents and conditions are required.
Substitution: This compound metilsulfate can undergo substitution reactions, particularly involving the quaternary ammonium groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Laudexium metilsulfate has been used in various scientific research applications, including:
Mechanism of Action
Laudexium metilsulfate exerts its effects by acting as a non-depolarizing neuromuscular blocking agent. It antagonizes the action of acetylcholine in a competitive manner at the postsynaptic nicotinic receptor . By binding to the receptor, it prevents acetylcholine from depolarizing the receptor, leading to muscle relaxation. Its pharmacological action can be antagonized by anticholinesterases .
Comparison with Similar Compounds
Laudexium metilsulfate is similar to other non-depolarizing neuromuscular blocking agents such as d-tubocurarine and pancuronium . it has about half the potency, a slower onset of action, and a longer duration of action compared to d-tubocurarine . Other similar compounds include:
Suxamethonium: A depolarizing neuromuscular blocking agent with a rapid onset and short duration of action.
Pancuronium: A non-depolarizing neuromuscular blocking agent with a longer duration of action.
Atracurium: Another non-depolarizing agent that undergoes organ-independent degradation.
This compound metilsulfate’s uniqueness lies in its specific chemical structure and its pharmacological properties, which differentiate it from other neuromuscular blocking agents.
Properties
CAS No. |
47905-44-2 |
---|---|
Molecular Formula |
C52H74N2O8+2 |
Molecular Weight |
855.2 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-2-[10-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]decyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium |
InChI |
InChI=1S/C52H74N2O8/c1-53(27-23-39-33-49(59-7)51(61-9)35-41(39)43(53)29-37-19-21-45(55-3)47(31-37)57-5)25-17-15-13-11-12-14-16-18-26-54(2)28-24-40-34-50(60-8)52(62-10)36-42(40)44(54)30-38-20-22-46(56-4)48(32-38)58-6/h19-22,31-36,43-44H,11-18,23-30H2,1-10H3/q+2 |
InChI Key |
LZVKNJYOWMYBAU-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Laudexium; Laudexium ion; Laudexium cation; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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